![molecular formula C12H11ClF3N3O2S B2409940 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide CAS No. 338397-92-5](/img/structure/B2409940.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs including antibiotics and diuretics .

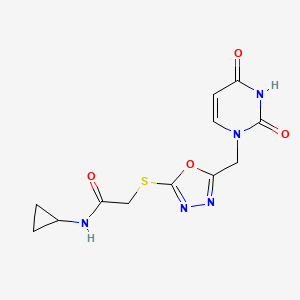

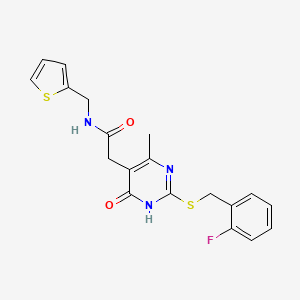

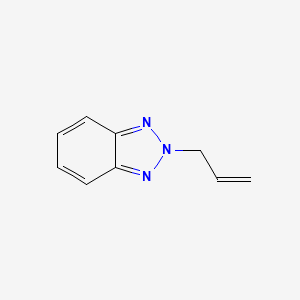

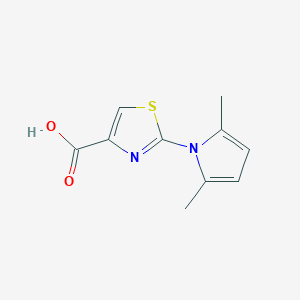

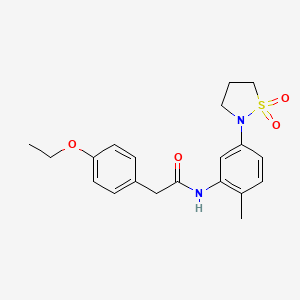

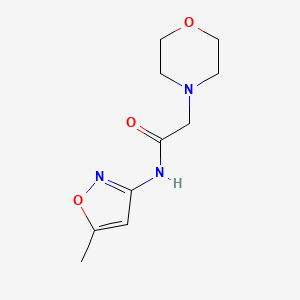

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a trifluoromethyl group, and a sulfonamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Medicinal Chemistry

Divergent Chemical Synthesis : This compound has been utilized in chemical synthesis processes. For instance, N-[3-(Trifluoromethyl)homoallyl]sulfonamides, prepared via ring opening, underwent intramolecular addition leading to pyrrolidines. These sequences provided prolines with trifluoromethyl and other groups at specific positions, including optically active prolines (Nadano et al., 2006).

Sulfonamides as Catalysts : Sulfonamides like the one have been reported as novel terminators of cationic cyclizations. They have been used for the efficient formation of polycyclic systems, showcasing their potential as catalysts in organic synthesis (Haskins & Knight, 2002).

Synthesis of Lukianol A : This compound has played a role in the synthesis of complex organic molecules. For example, it was used in a regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles, a strategy that contributed to the formal total synthesis of the marine natural product lukianol A (Liu et al., 2000).

Agricultural Applications

- Herbicidal Activity : Sulfonamide derivatives, including similar compounds, have shown significant herbicidal activity. They have been prepared by condensation processes and found effective against a broad spectrum of vegetation at low application rates (Moran, 2003).

Material Science

- Polymer Synthesis : In the field of materials science, sulfonamide derivatives have been used in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers displayed unique properties like high thermal stability and low dielectric constants, making them suitable for various applications (Liu et al., 2013).

Cancer Research

- Potential Anticancer Agents : Research has been conducted on derivatives of this compound as potential anticancer agents. Specifically, substituted benzamide/benzene sulfonamides were synthesized and evaluated for their cytotoxic effects on various breast cancer cell lines, showing promising results (Redda et al., 2011).

Corrosion Inhibition

- Corrosion Inhibition : Compounds similar to the one have been investigated as inhibitors for mild steel corrosion in acidic media. Studies have shown that these compounds can effectively inhibit corrosion, indicating their potential use in industrial applications (Sappani & Karthikeyan, 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found on the peripheral sensory trigeminal nerves that innervate the meningeal blood vessels and dura, which are pain-sensitive .

Mode of Action

It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes . It is also known to be an extremely potent uncoupler of oxidative phosphorylation in mitochondria and has high reactivity with thiols .

Biochemical Pathways

The compound’s interaction with its targets leads to the uncoupling of oxidative phosphorylation in mitochondria This disrupts the normal energy production processes within the cell, leading to cell death

Result of Action

The compound’s action on its target receptors and its interference with normal cellular processes lead to cell death . This can result in the control of diseases caused by oomycetes, such as late blight of potato .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylpyrrole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N3O2S/c1-18(2)22(20,21)10-4-3-5-19(10)11-9(13)6-8(7-17-11)12(14,15)16/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWKKUSVULRIBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)

![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]propan-1-one](/img/structure/B2409873.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2409874.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-ynamide](/img/structure/B2409876.png)

![5-[5-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2409880.png)